CID 23676661
Übersicht
Beschreibung
CID 23676661 is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. It is also known as (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)-2-methylphenyl)-3-(furan-2-yl)acrylamide and belongs to the class of acrylamide derivatives.
Wissenschaftliche Forschungsanwendungen
Immunodeficiency and Genetic Mutations
Research has uncovered significant insights into genetic mutations leading to combined immunodeficiency (CID) and atopy. A study identified a novel mutation in the CARD11 gene causing a dominant negative effect and altering the NF-κB pathway, which results in reduced T-cell response and increased susceptibility to infections, atopy, and autoimmunity (Dadi et al., 2017). Another study discovered a homozygous mutation in the MALT1 gene in patients with CID, affecting immune responses due to impaired NF-κB activation (Jabara et al., 2013).
Psychiatric Disorder Diagnostics
The development and validation of diagnostic tools like the Composite International Diagnostic Interview (CIDI) have facilitated the assessment of psychiatric disorders across different cultures, proving to be reliable in diagnosing substance use and mood disorders (Cottler et al., 1991). Additionally, the CIDI-Short Form has shown efficacy in screening for major psychiatric disorders with high classification accuracy (Kessler et al., 1998).
Innovative Treatments in Immunotherapy
A pioneering approach involving the inducible caspase 9 suicide gene has been tested in haploidentical stem cell transplantation to mitigate the adverse effects of alloreactive T cells while preserving antiviral and antitumor responses. This method has shown potential in rapidly reconstituting immunity and controlling graft-versus-host disease with the administration of a dimerizing drug (Zhou et al., 2015).
Vaccine Efficacy in Immunocompromised Patients
The immunogenicity and safety of anti-SARS-CoV-2 mRNA vaccines were studied in patients with chronic inflammatory conditions under immunosuppressive therapy, showing that these vaccines are effective in generating protective antibody titers without significant side effects or disease flares, indicating their suitability for immunocompromised patients (Geisen et al., 2021).
Wirkmechanismus
Target of Action
KS-Selectride, also known as Potassium tri-sec-butylborohydride , is primarily used as a reducing agent in chemical reactions . Its primary targets are organic compounds, particularly carbonyl compounds like ketones .
Mode of Action
KS-Selectride acts by donating hydride ions (H-) to the carbonyl group of ketones . This results in the reduction of the ketone to an alcohol . The process is stereoselective, meaning it preferentially produces one stereoisomer over another .
Biochemical Pathways
The reduction of ketones by KS-Selectride is a key step in many biochemical pathways. It can influence the synthesis of various organic compounds. The specific pathways affected would depend on the particular ketone being reduced .
Pharmacokinetics
Its effectiveness as a reducing agent would be influenced by factors such as concentration and the presence of other substances in the reaction mixture .
Result of Action
The result of KS-Selectride’s action is the reduction of a ketone to an alcohol . This can have significant effects on the properties of the resulting compound, as alcohols and ketones have different chemical behaviors .
Action Environment
The action of KS-Selectride can be influenced by various environmental factors. For example, the reaction rate can be affected by temperature and solvent . Additionally, the presence of other substances in the reaction mixture can also influence the selectivity and yield of the reaction .
Eigenschaften
InChI |
InChI=1S/C15H33B.K/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHEVBTBUVEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635504 | |
Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67966-25-0 | |
Record name | Potassium hydridotris(3-methylbutan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67966-25-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.